molecular formula C19H19NO4 B557661 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid CAS No. 186320-19-4

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Cat. No. B557661
CAS RN: 186320-19-4
M. Wt: 325.4 g/mol
InChI Key: BMUDOYSTGJHGNI-UHFFFAOYSA-N
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Description

“3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid” is a chemical compound with the molecular formula C19H19NO4 . It’s also known by other names such as Fmoc-DL-3-aminobutyric acid, fmoc-dl-beta-aminobutyric acid, and 3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid .


Molecular Structure Analysis

The molecular weight of this compound is 325.4 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . The canonical SMILES representation is CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 3 .

Scientific Research Applications

  • Synthesis and Characterization of Amino Acids : Fmoc is instrumental in the preparation of N-Fmoc-protected β2-homoamino acids, useful in solid-phase syntheses of β-peptides. These amino acids are characterized through various methods such as IR, NMR, and mass spectrometry (Šebesta & Seebach, 2003).

  • Peptide Synthesis Enhancements : It plays a critical role in the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, which are used for enantiomerically pure N-Fmoc-protected β-amino acids in peptide synthesis (Ellmerer-Müller et al., 1998).

  • Self-Assembled Structures in Amino Acids : Fmoc-modified aliphatic amino acids demonstrate self-assembling properties, forming structures like fibers and tubes. These findings have implications for the design of self-assembled architectures in materials science and nanotechnology (Gour et al., 2021).

  • Solid-Phase Synthesis of Oligomers : It is used in the solid-phase synthesis of oligomers derived from sugar amino acids, showcasing its versatility in synthesizing complex organic compounds (Gregar & Gervay-Hague, 2004).

  • Surfactants for Carbon Nanotubes : Fmoc-protected amino acids have been used as surfactants for carbon nanotubes, demonstrating its utility in nanotechnology applications (Cousins et al., 2009).

  • Fluorophore Development and Biomedical Analysis : Fmoc amino acids have been studied for their structural and supramolecular features, aiding in the development of novel hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

  • Morphological Changes in Self-Assembled Structures : Fmoc variants of Threonine and Serine exhibit controlled morphological changes in their self-assembled structures, important for material science and nanotechnology (Kshtriya et al., 2021).

  • Linkers for Solid Phase Synthesis : Fmoc-based linkers have been developed for solid phase synthesis, demonstrating higher acid stability compared to standard resins (Bleicher et al., 2000).

Mechanism of Action

Target of Action

The compound, also known as “fmoc-dl-beta-aminoisobutyric acid”, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids. The primary targets of this compound are likely to be the same as those of alanine, including various enzymes and transport proteins involved in these metabolic pathways.

Mode of Action

It could potentially bind to enzymes and transport proteins, influencing their function and altering metabolic processes .

Biochemical Pathways

The compound, being an alanine derivative, may affect the same biochemical pathways as alanine. These include the glucose-alanine cycle, where alanine is converted to pyruvate for glucose production, and the citric acid cycle, where it can be used as a source of energy .

Pharmacokinetics

This includes absorption in the gut, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

The compound’s action at a molecular and cellular level is likely to involve alterations in metabolic processes due to its interaction with enzymes and transport proteins. This could potentially influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds or drugs, and individual-specific factors such as age, sex, health status, and genetic makeup .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDOYSTGJHGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394532
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186320-19-4
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186320-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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